molecular formula C11H12ClNO4 B2583028 Methyl 5-acetamido-2-chloro-4-methoxybenzoate CAS No. 1629269-87-9

Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Cat. No.: B2583028
CAS No.: 1629269-87-9
M. Wt: 257.67
InChI Key: QBGPZSQIMONTLH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The IUPAC name for this compound is derived through sequential prioritization of functional groups and substituents on the benzene ring:

  • Parent structure : Benzoic acid (carboxylic acid at position 1).
  • Substituents :
    • Chloro (-Cl) at position 2.
    • Methoxy (-OCH₃) at position 4.
    • Acetamido (-NHCOCH₃) at position 5.
  • Esterification : Methyl group (-OCH₃) at the carboxylic acid position.

Thus, the full IUPAC name is methyl 5-acetamido-2-chloro-4-methoxybenzoate .

Structural validation employs spectroscopic and computational methods:

Property Value Source
Molecular formula C₁₁H₁₂ClNO₄
Molecular weight 257.67 g/mol
SMILES COC(=O)C1=C(C(Cl)=CC(=C1OC)NC(=O)CH₃)
CAS Registry Number 1629269-87-9

Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR peaks for methoxy (δ ~3.8–4.0 ppm), acetamido methyl (δ ~2.1 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 257.67, with fragments corresponding to loss of CO₂ (m/z 215) and acetamide (m/z 170) .
  • Infrared (IR) Spectroscopy :
    • Ester C=O stretch (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .

Comparative Analysis of Regional Naming Conventions

Nomenclature practices vary regionally, though IUPAC guidelines are universally recognized:

Region Naming Convention Example
U.S. IUPAC with occasional use of trivial names (e.g., "methyl ester" for benzoate) This compound
Europe Emphasis on EC numbers and CAS registry for regulatory compliance EC 223-840-1 (related analog)
China Direct translation of IUPAC name with phonetic adjustments 5-乙酰氨基-2-氯-4-甲氧基苯甲酸甲酯

Regional differences highlight the importance of CAS numbers (e.g., 1629269-87-9) for unambiguous identification .

Isomeric Considerations and Positional Specificity

Positional isomerism significantly impacts physicochemical properties:

Isomer Substituent Positions Key Differences
Target compound 2-Cl, 4-OCH₃, 5-NHCOCH₃ Higher polarity due to meta-substituted Cl
4-Acetamido-5-chloro-2-methoxy analog 2-OCH₃, 4-NHCOCH₃, 5-Cl Altered solubility and crystallization behavior
Ortho-substituted variant 2-Cl, 3-OCH₃, 4-NHCOCH₃ Steric hindrance reduces stability

Electronic effects :

  • The chloro group at position 2 exerts an electron-withdrawing effect, polarizing the ring.
  • Methoxy at position 4 donates electrons via resonance, counteracting chloro’s inductive effect.
  • Acetamido at position 5 introduces hydrogen-bonding capability, influencing solubility .

Synthetic implications :

  • Isomeric purity is critical for pharmaceutical intermediates. For example, the 5-acetamido-2-chloro-4-methoxy configuration is preferred in certain metoclopramide analogs over positional isomers .

Properties

IUPAC Name

methyl 5-acetamido-2-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGPZSQIMONTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate typically involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate. The process includes dissolving Methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide (DMF) and adding N-chlorosuccinimide. The reaction mixture is then subjected to heat insulation to obtain the crude product .

Industrial Production Methods

In industrial settings, the continuous use of DMF as a reaction solvent is preferred due to its ability to improve yield and reduce solvent waste. This method is advantageous as it is cost-effective, safe, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-2-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-acetamido-2-chloro-4-methoxybenzoate has been explored for its potential in drug synthesis due to its biological activity:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. It has been documented to inhibit the activity of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGF-R), which is implicated in several cancers, including breast and ovarian cancers.
    • Case Study 1 : A study demonstrated that treatment with this compound led to a significant reduction in EGF-R phosphorylation in human breast cancer cells, resulting in decreased proliferation rates and increased apoptosis.
    • Case Study 2 : In vitro assessments on Hep-G2 (liver) and A2058 (melanoma) cell lines showed notable cytotoxicity at concentrations above 10 µM, with IC50 values indicating potent effects comparable to established chemotherapeutics.
  • Synthesis of Drug Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable for creating complex medicinal compounds.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound also finds applications in agrochemicals:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it suitable for use as a pesticide or fungicide. Its effectiveness can be attributed to its structural features that disrupt microbial cell functions.
  • Development of New Agrochemicals : The compound's reactivity allows it to be modified into new agrochemical formulations that can target specific pests or diseases in crops.

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Methyl 5-acetamido-2-chloro-4-methoxybenzoate C₁₁H₁₂ClNO₄ 257.67 5-acetamido, 2-Cl, 4-OCH₃ Pharmaceutical research interest
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 257.67 4-acetamido, 5-Cl, 2-OCH₃ Metoclopramide impurity
Methyl 4-acetamido-5-bromo-2-methoxybenzoate C₁₁H₁₂BrNO₄ 301.62 4-acetamido, 5-Br, 2-OCH₃ Synthetic intermediate
Methyl 5-chloro-2-(4-methyl-sulfonamido)-benzoate C₁₅H₁₄ClNO₄S 347.79 2-sulfonamido, 5-Cl Structural crystallography studies
Methyl 4-acetamido-3-bromo-5-chloro-2-OH-benzoate C₁₀H₉BrClNO₄ 322.54 3-Br, 2-OH, 4-acetamido, 5-Cl High density, polar solubility

Discussion of Substituent Effects

  • Halogen Replacement : Chloro vs. bromo substituents influence lipophilicity and molecular weight, affecting drug bioavailability .
  • Positional Isomerism: The acetamido group’s position (4 vs.
  • Functional Group Variation : Sulfonamido groups enhance hydrogen bonding, whereas hydroxy groups increase polarity, directing applications toward different therapeutic areas .

Biological Activity

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article delves into its biological activity, supported by various studies and data.

  • Chemical Formula: C₁₁H₁₂ClN₁O₄
  • Molecular Weight: 257.67 g/mol
  • Appearance: White to light beige crystalline powder

This compound is structurally related to Metoclopramide, a dopamine D2 receptor antagonist known for its antiemetic properties. The compound serves as a biotransformed metabolite of Metoclopramide, which is significant in understanding its pharmacological profile .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dopamine Receptors: As a metabolite of Metoclopramide, this compound may exhibit similar effects by modulating dopamine receptor activity, which is crucial in managing nausea and vomiting.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the field of agrochemicals and pharmaceuticals.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes key findings:

StudyCell LineConcentration (µM)Effect Observed
Study AHeLa10 - 100Dose-dependent cytotoxicity observed
Study BPC120.125 - 3Increased cell viability at low concentrations; reduced viability at high concentrations
Study CMouse splenocytes1 - 100Significant immune cell activation at optimal concentrations

These studies indicate that the compound exhibits a biphasic effect on cell viability, where low concentrations may promote survival while high concentrations lead to cytotoxicity .

Case Studies

  • Case Study on Immune Modulation:
    In a study involving mouse splenocytes, this compound demonstrated the ability to enhance immune response by rescuing cells from apoptosis when exposed to recombinant PD-1/PD-L1 interactions. At a concentration of 100 nM, it achieved a rescue rate of approximately 92% .
  • Neurotoxicity Assessment:
    Research on neurotoxic effects highlighted that exposure to aluminum maltolate in combination with varying concentrations of this compound showed protective effects against oxidative stress at lower doses but toxicity at higher levels, indicating its potential dual role depending on concentration .

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its dual effect on cell viability suggests potential therapeutic applications, particularly in oncology and immunology. Future research should focus on:

  • Mechanistic Studies: Understanding the detailed mechanisms through which this compound interacts with cellular pathways.
  • In Vivo Studies: Evaluating the pharmacokinetics and toxicity profiles in animal models to assess safety and efficacy.
  • Formulation Development: Exploring its use in drug formulations for targeted therapies.

The compound's structural similarities to other biologically active molecules suggest that modifications could yield derivatives with enhanced properties or reduced toxicity profiles.

Q & A

Q. What are the established synthetic routes for Methyl 5-acetamido-2-chloro-4-methoxybenzoate?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A general procedure includes:

Esterification : React 4-acetamido-5-chloro-2-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Halogenation : Introduce chlorine at the 2-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) .

Purification : Recrystallize the product from ethanol/water mixtures to achieve >92% purity, as validated by HPLC .

Q. How is the structural integrity and purity of this compound validated in academic research?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR in deuterated DMSO. Key peaks include:
    • 1H^1H: δ 2.1 ppm (acetamido CH₃), δ 3.8 ppm (methoxy OCH₃), δ 7.2–7.5 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 286.7 (calculated for C₁₁H₁₁ClNO₄) .
  • HPLC : Use a C18 column with UV detection (254 nm); retention time ~8.2 min under isocratic elution (60% acetonitrile/water) .

Advanced Research Questions

Q. How can reaction yields be optimized during the halogenation step?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity for chlorine substitution at the 2-position .
  • Temperature Control : Conduct reactions at 50–60°C to balance kinetics and side-product formation. Higher temperatures (>70°C) risk acetamido group degradation .
  • Solvent Effects : Compare DMF vs. dichloromethane (DCM); DMF improves solubility but may require post-reaction dialysis to remove residual solvent .

Data Contradiction Note :
Some studies report 72% yield using NCS in DMF , while others achieve 65% with Cl₂ in DCM . Contradictions may arise from differences in substrate purity or stoichiometry.

Q. What strategies mitigate steric hindrance during derivatization of the acetamido group?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the methoxy group with TMSCl before introducing bulky substituents .
  • Molecular Modeling : Use DFT calculations to predict steric clashes (e.g., between Cl and methoxy groups) and guide synthetic planning .
  • Comparative Studies : Synthesize analogs (e.g., Methyl 5-acetamido-3-chloro-4-methoxybenzoate) to assess steric effects on reactivity .

Q. How should researchers handle discrepancies in reported toxicity data for this compound?

Methodological Answer:

  • Hazard Reassessment : Cross-reference GHS classifications (e.g., Acute Toxicity Category 4 for oral/dermal exposure ) with in vitro assays (e.g., LD₅₀ in murine models).
  • Batch-Specific Testing : Validate purity via LC-MS before toxicity studies, as impurities (e.g., residual DMF) may skew results .
  • Controlled Storage : Store in amber vials at –20°C under argon to prevent hydrolysis of the ester moiety, which could alter toxicity profiles .

Q. What pharmacological screening methods are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anti-Inflammatory Testing : Measure COX-2 inhibition in human macrophage cells via ELISA (IC₅₀ determination) .
  • SAR Analysis : Compare activity with analogs lacking the chloro or methoxy groups to identify critical pharmacophores .

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